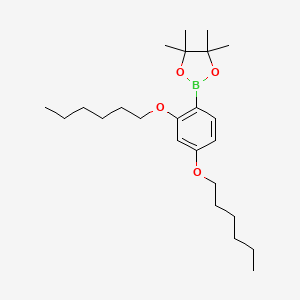

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester

Overview

Description

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula C24H41BO4 . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It is a useful research chemical for a variety of research applications .

Synthesis Analysis

The synthesis of 2,4-dihexyloxyphenylboronic acid ester usually involves a chemical reaction. In the first step, 2,4-dihexyloxyphenylboronic acid is heated to react with pynalol. In the second step, the target product is obtained by purification and crystallization .Molecular Structure Analysis

The molecular structure of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is characterized by a molar mass of 404.39 and a predicted density of 0.98±0.1 g/cm3 .Chemical Reactions Analysis

Pinacol boronic esters, such as 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester has a predicted boiling point of 500.6±40.0 °C . The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally .Scientific Research Applications

Efficient Synthesis and Coupling Reactions

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is a pivotal compound in organic synthesis, particularly in coupling reactions. Its application in the Suzuki cross-coupling reactions exemplifies its utility in creating complex organic structures. The compound enables smooth reactions with aryl halides, including those that are sterically hindered, leading to the efficient synthesis of symmetrical terphenyls, often in quantitative yields. This showcases its potential in the synthesis of complex organic molecules and materials with specific properties (Chaumeil, Drian, & Defoin, 2002).

Phosphorescence and Material Science

In material science, 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester contributes to the development of novel materials with unique properties. Notably, simple arylboronic esters, including variations of the compound , exhibit long-lived room-temperature phosphorescence in the solid state. This unexpected finding updates the general notion of phosphorescent organic molecules, potentially opening new avenues in the development of phosphorescent materials without the need for heavy atoms or carbonyl groups for efficient triplet excited state generation (Shoji et al., 2017).

Hydrolysis Stability and Drug Delivery Applications

The stability of phenylboronic pinacol esters, including 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, in physiological conditions is a critical consideration in their application in drug design and drug delivery systems. These compounds exhibit susceptibility to hydrolysis at physiological pH, which is crucial for their potential use as boron carriers in neutron capture therapy or in other pharmacological applications. The hydrolysis rate is influenced by substituents on the aromatic ring and is significantly accelerated at physiological pH, highlighting the importance of understanding these properties for therapeutic applications (Achilli et al., 2013).

Polymer Synthesis and Degradation

In polymer science, 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester finds application in the synthesis of poly(ester-amide)s with H2O2-cleavable links. This innovative approach allows the creation of polymers that can degrade in response to hydrogen peroxide, offering potential applications in drug delivery systems where controlled release triggered by specific stimuli is desired. The integration of the phenylboronic acid ester into the polymer backbone through in situ formed benzyl ester bonds illustrates the versatility of this compound in creating responsive materials (Cui et al., 2017).

properties

IUPAC Name |

2-(2,4-dihexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41BO4/c1-7-9-11-13-17-26-20-15-16-21(22(19-20)27-18-14-12-10-8-2)25-28-23(3,4)24(5,6)29-25/h15-16,19H,7-14,17-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMLFIBHIAXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)

![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)